molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3

2-Methoxy-5-[(methylamino)methyl]phenol

Cat. No.: B1301010
CAS No.: 54542-57-3
M. Wt: 167.2 g/mol
InChI Key: WOVANLRZNKFUQE-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(methylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a phenolic compound characterized by the presence of a methoxy group and a methylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the formaldehyde and methylamine form a methylamino-methyl intermediate that subsequently reacts with the phenolic compound . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To control the reaction conditions and optimize yield

    Purification steps: Including crystallization, filtration, and drying to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methylamino group can be reduced to form primary amines.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation: Formation of quinones

    Reduction: Formation of primary amines

    Substitution: Formation of various substituted phenolic compounds

Scientific Research Applications

2-Methoxy-5-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways:

    Phenolic group: Acts as an antioxidant by scavenging free radicals.

    Methylamino group: Interacts with biological receptors, potentially modulating neurotransmitter activity.

    Pathways: Involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but with a phenylamino group instead of a methylamino group.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and dimethylaniline moiety.

Uniqueness

2-Methoxy-5-[(methylamino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

2-methoxy-5-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVANLRZNKFUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364068
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54542-57-3
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methylamine (40% aqueous solution, 2.2 mL, 25 mmol) is added to a solution of 3-hydroxy-4-methoxybenzaldehyde (3.0 g, 20 mmol) in ethanol (35 mL). The resulting slurry is stirred for 30 minutes at room temperature. Then the solvents were evaporated under reduced pressure. The resulting solid is dissolved in methanol (300 mL) and sodium borohydride (0.90 g, 24 mmol) is added. The reaction mixture is stirred for 2 hours at room temperature and then concentrated under reduced pressure. The residue is partitioned between saturated aqueous potassium carbonate solution and ethyl acetate. The aqueous phase is extracted 3× with ethyl acetate, and the combined extracted were concentrated under reduced pressure to give 2-methoxy-5-methylaminomethyl-phenol as a granular white solid (2.5 g, 75%).
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